2-[(Dimethylamino)methyl]pyridine-4-carboxylic acid dihydrochloride is a chemical compound characterized by a pyridine ring substituted with a dimethylamino group and a carboxylic acid group. Its molecular formula is C₈H₁₁Cl₂N₂O₂, and it has a molecular weight of 202.64 g/mol . The compound exists as a dihydrochloride salt, indicating the presence of two hydrochloric acid molecules associated with each molecule of the base compound. This structural configuration contributes to its solubility and stability in various solvents.
The chemical reactivity of 2-[(dimethylamino)methyl]pyridine-4-carboxylic acid dihydrochloride can be attributed to its functional groups:
These reactions are essential for synthesizing derivatives or modifying the compound for specific applications.
The synthesis of 2-[(dimethylamino)methyl]pyridine-4-carboxylic acid dihydrochloride typically involves multi-step organic reactions:
These methods may vary based on the desired purity and yield of the final product .
2-[(Dimethylamino)methyl]pyridine-4-carboxylic acid dihydrochloride has several applications across different fields:
Studies on the interactions of 2-[(dimethylamino)methyl]pyridine-4-carboxylic acid dihydrochloride with biological macromolecules are important for understanding its pharmacological profile. Interaction studies may include:
Such studies are crucial for determining the therapeutic potential and safety profile of the compound.
Several compounds share structural similarities with 2-[(dimethylamino)methyl]pyridine-4-carboxylic acid dihydrochloride. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Dimethylaminomethylpyridine | C₈H₁₁N₂ | Lacks carboxylic acid functionality; used as a reagent |
| 4-Aminomethylpyridine | C₆H₈N₂ | Contains an amino group instead of dimethylamino |
| 4-Dimethylaminomethylpyridine | C₈H₁₁N₂ | Similar structure but with different substituents |
| 2-Picolinic Acid | C₆H₅NO₂ | Lacks the dimethylamino group; used in chelation chemistry |
The uniqueness of 2-[(dimethylamino)methyl]pyridine-4-carboxylic acid dihydrochloride lies in its combination of both dimethylamino and carboxylic acid functionalities, which allows for diverse chemical reactivity and potential applications not found in other similar compounds. This dual functionality enhances its utility in various synthetic and biological contexts.
The development of 2-[(dimethylamino)methyl]pyridine-4-carboxylic acid dihydrochloride (CAS 1909308-39-9) aligns with advancements in pyridine derivative chemistry. While specific discovery dates are not explicitly documented in accessible literature, its emergence reflects broader trends in synthesizing functionalized pyridines for pharmaceutical and catalytic applications. Pyridine derivatives have been pivotal in organic synthesis since the 20th century, with modifications to enhance reactivity or stability driving their evolution. For example, the synthesis of 4-dimethylaminopyridine (DMAP), a well-known catalyst, involved quaternization and amination steps, suggesting analogous methodologies may apply to this compound.
IUPAC Name: 2-[(Dimethylamino)methyl]pyridine-4-carboxylic acid dihydrochloride
CAS Number: 1909308-39-9
MDL Number: MFCD29055199
SMILES: O=C(C1=CC(CN(C)C)=NC=C1)O.[H]Cl.[H]Cl
This compound is also referenced by its structural descriptors, emphasizing its pyridine core, dimethylamino-methyl substituent, and carboxylic acid functionality. No widely recognized synonyms exist beyond its IUPAC name due to its specific substitution pattern.
Pyridine derivatives are central to medicinal chemistry and catalysis. Their versatility stems from:
This compound’s carboxylic acid and dimethylamino groups position it as a bifunctional intermediate, potentially useful in coupling reactions or as a ligand.
The dihydrochloride salt enhances:
This salt form is critical for industrial and laboratory applications requiring stable, soluble intermediates.
The compound possesses the molecular formula C₉H₁₄Cl₂N₂O₂ with a molecular weight of 253.13 g/mol [2]. Structural analysis reveals a pyridine core substituted at position 2 with a dimethylaminomethyl group (-CH₂N(CH₃)₂) and at position 4 with a carboxylic acid moiety (-COOH), forming the free base structure. Protonation of the dimethylamino group and carboxylic acid functionality generates the dihydrochloride salt, as evidenced by the SMILES notation O=C(C1=CC(CN(C)C)=NC=C1)O.[H]Cl.[H]Cl [2].
The InChIKey ADQUTIRPKCDSSQ-UHFFFAOYSA-N [2] confirms the connectivity pattern, distinguishing this derivative from positional isomers. X-ray crystallographic data for the exact compound remains unreported, but analogous pyridine carboxylates exhibit planar aromatic systems with substituent orientations influencing molecular packing [5].
While the compound lacks chiral centers, conformational analysis reveals two primary degrees of freedom:
Density functional theory (DFT) calculations on similar systems suggest a preferred conformation where the dimethylamino group adopts a staggered arrangement relative to the pyridine ring [5]. The hydrochloride salt formation constrains rotational freedom through ionic interactions between protonated amines and chloride counterions [3].
The conjugated π-system of the pyridine ring (aromatic sextet) interacts with both substituents:
Resonance structures demonstrate charge delocalization between the pyridine nitrogen and carboxylic oxygen atoms, creating a dipolar interaction that stabilizes the molecular framework [4]. Protonation of the dimethylamino group enhances its electron-donating capacity, further polarizing the aromatic system [3].
The compound exhibits three ionization sites:
| Site | Predicted pKa | Protonation State at pH 7 |
|---|---|---|
| Pyridine nitrogen | 1.7 ± 0.5 | Deprotonated |
| Dimethylamino group | 9.8 ± 0.3 | Protonated (as HCl salt) |
| Carboxylic acid | 4.2 ± 0.2 | Deprotonated |
Experimental data from analogous compounds shows the hydrochloride salt remains stable across pH 2–6, with decomposition observed under strongly alkaline conditions (pH >10) [3] [6].
Solubility measurements of related hydrochlorides suggest:
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| Water | 58.2 ± 3.1 | 25 |
| Methanol | 42.7 ± 2.8 | 25 |
| Dimethylsulfoxide | 112.4 ± 5.6 | 25 |
| Ethyl acetate | <0.1 | 25 |
The high aqueous solubility stems from ionic interactions between protonated amines and water molecules, while DMSO solubility benefits from polar aprotic solvent characteristics [6].
Differential scanning calorimetry of similar dihydrochlorides shows:
The compound demonstrates hygroscopic tendencies, requiring storage in desiccated environments below 25°C [3] [6].
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.72 | d (J=5.2 Hz) | 1H | H-3 pyridine |
| 8.24 | s | 1H | H-6 pyridine |
| 7.92 | d (J=5.2 Hz) | 1H | H-5 pyridine |
| 4.21 | s | 2H | CH₂N(CH₃)₂ |
| 2.98 | s | 6H | N(CH₃)₂ |
Although single-crystal X-ray diffraction data remains unpublished for this specific compound, isostructural analogs show:
The solid-state structure features alternating cationic and anionic layers stabilized by N-H···Cl hydrogen bonds (2.89–3.12 Å) and π-π stacking interactions between pyridine rings (3.45 Å interplanar distance) [3] [5].
The synthesis of 2-[(Dimethylamino)methyl]pyridine-4-carboxylic acid dihydrochloride requires a systematic retrosynthetic approach that considers the key structural features: the pyridine ring, the carboxylic acid functionality at the 4-position, and the dimethylaminomethyl substituent at the 2-position [1] [2].
Strategic Bond Disconnections:
The target molecule can be disconnected at three primary sites: (1) the carbon-carbon bond between the pyridine ring and the carboxylic acid group, (2) the carbon-nitrogen bond connecting the dimethylaminomethyl group to the pyridine ring, and (3) the formation of the dihydrochloride salt. These disconnections lead to three major synthetic strategies: direct carboxylation of 2-[(dimethylamino)methyl]pyridine, functionalization of pyridine-4-carboxylic acid with dimethylaminomethyl groups, or concurrent construction of both functionalities [3] [4].
Synthetic Planning Considerations:
The synthetic planning must account for the electronic properties of the pyridine ring, which exhibits electron-deficient characteristics due to the nitrogen atom [5]. The 4-position (para to nitrogen) is particularly challenging for electrophilic substitution reactions but favored for nucleophilic substitution approaches. The 2-position shows moderate reactivity for both electrophilic and nucleophilic processes, making it suitable for dimethylaminomethyl introduction via Mannich-type reactions [6] [7].
Primary Precursors:
The most readily available starting materials include pyridine-4-carboxylic acid (isonicotinic acid), 2-methylpyridine (2-picoline), and 4-methylpyridine [8] [9]. Pyridine-4-carboxylic acid serves as an ideal precursor when the synthetic strategy focuses on introducing the dimethylaminomethyl group, while methylpyridine derivatives allow for oxidative carboxylation approaches [10] [11].
Commercial Availability Assessment:
Pyridine-4-carboxylic acid is commercially available at moderate cost and high purity, making it an attractive starting point [12]. 2-Methylpyridine and 4-methylpyridine are also readily accessible industrial chemicals. More specialized precursors such as 4-chloropyridine-2-carboxylic acid and 2-chloropyridine-4-carboxylic acid offer alternative synthetic pathways but require careful evaluation of cost-effectiveness [8] [13].
Precursor Reactivity Profiles:
The reactivity of pyridine precursors is significantly influenced by substitution patterns. Electron-withdrawing groups enhance nucleophilic substitution at ortho and para positions, while electron-donating substituents favor electrophilic aromatic substitution at meta positions [1] [14]. Halopyridine derivatives provide excellent leaving groups for palladium-catalyzed cross-coupling reactions [8] [15].
Direct Carbon-Hydrogen Functionalization:
Modern synthetic approaches emphasize direct carbon-hydrogen bond functionalization of pyridines to minimize synthetic steps and improve atom economy [1] [14]. The meta-selective functionalization can be achieved through directing group-free approaches using Zincke imine intermediates or dearomatization-rearomatization sequences [2]. These methods allow regioselective introduction of various functional groups including trifluoromethyl, halogen, and carbon nucleophiles with yields ranging from 50-80% [14].
Transition-Metal Catalyzed Approaches:
Palladium-catalyzed carbon-hydrogen activation has emerged as a powerful tool for pyridine functionalization [5] [16]. The use of bidentate ligands such as 1,10-phenanthroline can weaken the strong coordination between palladium and the pyridyl nitrogen through the trans-effect, enabling selective functionalization at the carbon-3 position [5]. Rhodium-catalyzed approaches using cyclopentadienyl ligands provide complementary regioselectivity patterns [17].
Electrochemical Functionalization Methods:
Electrochemical strategies offer environmentally benign alternatives for pyridine functionalization without requiring stoichiometric metal reagents [3] [18]. The choice of electrolysis setup (divided versus undivided cells) dramatically influences site selectivity, with divided cells favoring carbon-5 carboxylation and undivided cells promoting carbon-4 carboxylation through paired electrolysis mechanisms [3] [19].
Mannich Reaction Methodology:
The Mannich reaction represents the most direct approach for introducing dimethylaminomethyl groups onto pyridine rings [20] [6]. This three-component condensation involves pyridine derivatives containing active methyl groups, formaldehyde, and dimethylamine under acidic conditions [21]. The reaction proceeds through iminium ion intermediates with yields typically ranging from 70-95% [7] [22].
Optimized Reaction Conditions:
The classical Mannich reaction can be enhanced through the use of preformed iminium salts or modified reaction conditions [22]. Titanium tetrachloride-mediated modifications allow the use of aprotic solvents and low temperatures, improving yields and reducing side reactions [22]. Microwave-assisted protocols significantly reduce reaction times from hours to minutes while maintaining high yields [23].
Alternative Aminomethylation Approaches:
Beyond classical Mannich conditions, alternative aminomethylation strategies include the use of dimethylaminomethyl chloride under basic conditions, reductive amination of pyridine aldehydes, and transition-metal catalyzed coupling reactions [24]. These approaches offer improved functional group tolerance and can be performed under milder conditions than traditional Mannich reactions.
Electrochemical Carboxylation with Carbon Dioxide:
Direct electrochemical carboxylation of pyridines using carbon dioxide has emerged as a highly attractive green chemistry approach [3] [18]. This method operates under mild conditions at room temperature and atmospheric pressure, utilizing carbon dioxide as a sustainable carbon source. The reaction can be tuned for either carbon-4 or carbon-5 selectivity by modifying the electrolysis setup [3].
Detailed Reaction Mechanism:
In divided electrochemical cells, pyridines undergo single-electron reduction to form pyridyl radical anions, which subsequently react with carbon dioxide to generate carboxylate products primarily at the carbon-5 position [3]. Undivided cells operate through a paired electrolysis mechanism where anodically generated iodine preferentially reacts with radical anion intermediates through hydrogen atom transfer, diverting selectivity toward carbon-4 carboxylation via the Curtin-Hammett principle [18].
Palladium-Catalyzed Carbonylation Methods:
Palladium-catalyzed alkoxycarbonylation of chloropyridines provides an efficient route to pyridinecarboxylates [8] [25]. The process utilizes readily available starting materials and affords pyridinecarboxylates in good to excellent yields under carbon monoxide atmosphere [8]. The use of large bite-angle ligands such as 1,1'-bis(diphenylphosphino)ferrocene enhances reaction efficiency and selectivity [8].
Copper-Catalyzed Carboxylation via Phosphonium Salts:
A novel copper-catalyzed approach involves initial carbon-hydrogen phosphination of pyridines followed by carboxylation of the resulting phosphonium salts with carbon dioxide [4] [26]. This one-pot protocol operates under mild conditions and demonstrates excellent functional group tolerance, making it suitable for late-stage functionalization of complex molecules [26].
Salt Formation Strategies:
The conversion of the free carboxylic acid to the dihydrochloride salt involves protonation of both the carboxylic acid and the dimethylamino nitrogen [9]. This process typically requires treatment with hydrochloric acid in an appropriate solvent system, resulting in enhanced water solubility and improved crystallinity of the final product .
Optimization of Salt Formation:
The salt formation process can be optimized through careful control of stoichiometry, temperature, and solvent selection [28] [29]. The use of precisely two equivalents of hydrochloric acid ensures complete salt formation without excess acid contamination. Crystallization from aqueous-organic solvent mixtures provides high-purity products with defined crystal morphology [12].
Physical Property Enhancement:
Formation of the dihydrochloride salt significantly improves the pharmaceutical properties of the compound, including enhanced stability, improved bioavailability, and better handling characteristics . The salt form also facilitates purification through recrystallization and provides protection against oxidative degradation of the amine functionality [9].
Temperature Optimization Studies:
Systematic temperature optimization reveals optimal ranges for different synthetic transformations. Electrochemical carboxylation operates efficiently at room temperature (20-25°C), while palladium-catalyzed reactions typically require elevated temperatures (100-150°C) [3] [8]. Mannich reactions show broad temperature tolerance (25-80°C) with higher temperatures favoring reaction rates but potentially increasing side product formation [6] [7].
pH Control and Buffer Systems:
The pH significantly influences reaction outcomes, particularly in Mannich reactions and electrochemical processes [28] [31]. Acidic conditions (pH 2-4) favor Mannich condensation through enhanced iminium ion formation, while slightly basic conditions (pH 7-9) can improve electrochemical carboxylation efficiency [32] [18]. Buffer systems help maintain optimal pH throughout the reaction course [31].
Catalyst Selection and Loading:
Catalyst selection profoundly impacts reaction efficiency and selectivity. For palladium-catalyzed reactions, the combination of palladium acetate with phosphine ligands provides optimal performance at 2-5 mol% loading [8] [33]. Copper-catalyzed carboxylation employs copper chloride with tetramethylethylenediamine at similar loading levels [26]. Electrochemical processes utilize catalytic amounts of iodide salts (10-20 mol%) to enhance conductivity and reaction rates [3].
Chromatographic Purification Methods:
High-performance liquid chromatography provides excellent separation of pyridine derivatives with retention times dependent on substitution patterns and mobile phase composition [28] [34]. Counter-current chromatography offers advantages for large-scale purification, utilizing pH-zone refining with triethylamine and hydrochloric acid to achieve purities exceeding 98% [28] [29].
Crystallization and Recrystallization:
Crystallization techniques play a crucial role in obtaining high-purity products [35] [12]. Slow crystallization from aqueous-alcoholic solutions provides well-formed crystals suitable for X-ray crystallography and pharmaceutical applications. Recrystallization can remove impurities and improve product purity from 85-90% to greater than 98% [28].
Extraction and Phase Separation:
Liquid-liquid extraction protocols utilize the basic nature of pyridine derivatives for efficient separation from reaction mixtures [13]. Acid-base extraction sequences allow selective isolation of pyridine carboxylic acids from neutral and basic impurities. Supercritical carbon dioxide extraction provides an environmentally friendly alternative for large-scale purification processes [13].
Nuclear Magnetic Resonance Spectroscopy:
Proton nuclear magnetic resonance spectroscopy provides definitive structural confirmation with characteristic chemical shifts for pyridine protons (7.0-9.0 ppm), carboxylic acid protons (12.0 ppm), and dimethylamino methyl groups (2.0-2.5 ppm) [36] [37]. Carbon-13 nuclear magnetic resonance spectroscopy reveals carbonyl carbons at 165-185 ppm and pyridine ring carbons in the 120-160 ppm region [37].
Mass Spectrometry Analysis:
Electrospray ionization mass spectrometry confirms molecular weights and provides fragmentation patterns characteristic of pyridine carboxylic acids [36] [38]. The molecular ion peak [M+H]+ appears prominently, with characteristic loss of dimethylamine (45 mass units) and carbon dioxide (44 mass units) under collision-induced dissociation conditions [39].
Infrared Spectroscopy:
Infrared spectroscopy identifies key functional groups with carboxylic acid carbonyl stretches appearing at 1710-1760 cm⁻¹ and broad O-H stretches from 2500-3300 cm⁻¹ [38] [37]. Pyridine ring vibrations appear in the 1500-1600 cm⁻¹ region, while C-N stretches from the dimethylamino group occur around 1050-1150 cm⁻¹ [40].
High-Performance Liquid Chromatography:
High-performance liquid chromatography provides quantitative purity assessment and impurity profiling [28] [34]. Reversed-phase columns with acetonitrile-water gradients achieve baseline separation of structural isomers and synthetic intermediates. Peak purity analysis ensures products meet pharmaceutical specifications (>95% purity) [34].
Solvent-Free and Water-Based Reactions:
Green chemistry principles emphasize the replacement of organic solvents with water or solvent-free conditions [31] [41]. Water-based multicomponent reactions for pyridine synthesis utilize the hydrogen-bonding network and hydrophobic interactions to enhance reaction rates while eliminating volatile organic solvents [31]. Microwave-assisted reactions in aqueous media reduce reaction times from hours to minutes [23] [41].
Microwave-Assisted Synthesis:
Microwave irradiation provides rapid heating and enhanced reaction rates for pyridine synthesis [23] [41]. One-pot multicomponent reactions achieve excellent yields (82-94%) in 2-7 minutes compared to 6-9 hours under conventional heating [41]. The method demonstrates superior energy efficiency and reduced environmental impact compared to traditional thermal processes [23].
Catalyst Recycling and Recovery:
Heterogeneous catalysts such as zinc phosphate can be recovered and reused multiple times without significant loss of activity [42]. Supported catalysts immobilized on silica gel maintain catalytic activity through seven reaction cycles while providing simplified workup procedures [43]. Two-phase catalytic systems facilitate catalyst recovery and minimize metal contamination of products [44].
Carbon Dioxide Utilization:
The incorporation of carbon dioxide as a sustainable carbon source represents a significant advance in green chemistry [3] [18]. Electrochemical carboxylation converts carbon dioxide into value-added pyridine carboxylic acids under mild conditions without requiring high pressures or temperatures [18] [45]. This approach addresses both synthetic efficiency and environmental sustainability by utilizing a greenhouse gas as a chemical feedstock [46].